N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine

Catalog No.
S12328205
CAS No.
61222-42-2
M.F
C11H18ClNSi
M. Wt
227.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanam...

CAS Number

61222-42-2

Product Name

N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine

IUPAC Name

N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine

Molecular Formula

C11H18ClNSi

Molecular Weight

227.80 g/mol

InChI

InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3

InChI Key

SDOCUNZGHPZCIK-UHFFFAOYSA-N

Canonical SMILES

CCNC[Si](C)(C)C1=CC(=CC=C1)Cl

N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine is a chemical compound with the molecular formula C11H18ClNSiC_{11}H_{18}ClNSi and a molecular weight of 227.80 g/mol. This compound features a unique structure characterized by a 3-chlorophenyl group linked to a dimethylsilyl group, which is further connected to an ethanamine moiety. The presence of these functional groups imparts distinctive chemical properties that make it of interest in various fields of research, particularly in organic chemistry and materials science.

  • Oxidation: The compound can be oxidized to yield silanol or siloxane derivatives, often using agents like hydrogen peroxide or peracids.
  • Reduction: It can participate in reduction reactions, producing silyl hydrides when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in the compound can be replaced through nucleophilic substitution reactions, where nucleophiles such as alkoxides or amines react under mild conditions.

The major products formed from these reactions depend on the specific reagents and conditions applied.

The synthesis of N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine typically involves several steps:

  • Formation of an Intermediate: The reaction begins with the nucleophilic substitution of 3-chlorophenylmagnesium bromide with dimethylchlorosilane to create 3-chlorophenyldimethylsilane.
  • Final Reaction: This intermediate is then reacted with ethanamine under controlled conditions to yield the final product.

Industrial production may utilize similar pathways but often requires optimization of reaction conditions such as temperature and pressure to maximize yield and purity.

N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine has several applications:

  • Chemistry: It serves as a precursor for synthesizing more complex organosilicon compounds.
  • Biology: The compound is useful for studying silicon-based interactions within biological systems.
  • Industry: It is employed in producing specialty chemicals and materials designed for specific applications.

Several compounds share structural similarities with N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine:

  • Dimethylphenylsilane: Lacks the amine group but shares the dimethylsilyl structure.
  • Chlorodimethylphenylsilane: Similar chlorinated structure but without the ethanamine component.
  • Trimethylsilylchloride: A simpler silane that does not contain aromatic or amine functionalities.

Uniqueness

N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine stands out due to its combination of both a 3-chlorophenyl group and an ethanamine moiety. This unique combination imparts distinct chemical reactivity and physical properties that are not present in the similar compounds listed above.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.0897038 g/mol

Monoisotopic Mass

227.0897038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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